Enhanced Acidity Over Phenethyl Alcohol Analogs
The predicted pKa of 2-(pentafluorophenyl)ethanol (14.36 ± 0.10) is 0.81 units lower than that of the non-fluorinated parent compound phenethyl alcohol (15.17 ± 0.10) and 0.48 units lower than that of mono-fluorinated 2-(4-fluorophenyl)ethanol (14.84 ± 0.10) . This corresponds to the pentafluorinated alcohol being approximately 6.5-fold more acidic than phenethyl alcohol and approximately 3-fold more acidic than its mono-fluoro analog. For context, the target compound remains a weaker acid than 2,2,2-trifluoroethanol (pKa ≈ 12.4) and hexafluoroisopropanol (pKa ≈ 9.3), placing it in a distinct intermediate acidity range suitable for applications where moderate alkoxide nucleofugality is required without the strong acidity of perfluoroalkyl alcohols [1].
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 14.36 ± 0.10 (predicted; ChemicalBook) |
| Comparator Or Baseline | Phenethyl alcohol: pKa = 15.17 ± 0.10; 2-(4-Fluorophenyl)ethanol: pKa = 14.84 ± 0.10; 2,2,2-Trifluoroethanol: pKa ≈ 12.4; Hexafluoroisopropanol: pKa ≈ 9.3 |
| Quantified Difference | ΔpKa = −0.81 vs phenethyl alcohol; ΔpKa = −0.48 vs 4-fluorophenethyl alcohol; ΔpKa = +1.96 vs trifluoroethanol |
| Conditions | Predicted values (ACD/Labs or equivalent) for aqueous solution at 25 °C; experimental confirmation may vary |
Why This Matters
The 0.81 pKa unit difference relative to phenethyl alcohol translates to a ~6.5-fold greater concentration of alkoxide at a given pH, directly affecting nucleophilicity, leaving group ability in esterifications, and the equilibrium position of acid-base-dependent transformations—making the perfluorinated compound functionally non-interchangeable with its non-fluorinated analog in pH-sensitive synthetic protocols.
- [1] Master Organic Chemistry. Acidity and Basicity of Alcohols. Trifluoroethanol pKa = 12.4; Hexafluoroisopropanol pKa = 9.3. October 2014. View Source
